Astrocasine
Overview
Description
Astrocasine is a chemical compound with the molecular formula C20H26N2O. It belongs to the class of benzazepines and is known for its unique structural and chemical properties
Preparation Methods
Astrocasine can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The industrial production of this compound typically involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Astrocasine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Astrocasine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: this compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Astrocasine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Astrocasine can be compared with other benzazepine derivatives and similar compounds. Some of the similar compounds include:
Benzazepine: A class of compounds with similar structural features.
Piperidine derivatives: Compounds with a piperidine ring structure, which is also present in this compound.
This compound is unique due to its specific structural configuration and the presence of functional groups that confer distinct chemical and biological properties .
Properties
IUPAC Name |
(3S,12bR)-3-[(2R)-1-methylpiperidin-2-yl]-2,3,4,12b-tetrahydro-1H-pyrido[2,1-a][2]benzazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-21-13-5-4-8-18(21)16-9-11-19-17-7-3-2-6-15(17)10-12-20(23)22(19)14-16/h2-3,6-7,10,12,16,18-19H,4-5,8-9,11,13-14H2,1H3/t16-,18+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCAKKSJEGVPOL-QXAKKESOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2CCC3C4=CC=CC=C4C=CC(=O)N3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@@H]1[C@H]2CC[C@@H]3C4=CC=CC=C4C=CC(=O)N3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331885 | |
Record name | Astrocasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2114-92-3 | |
Record name | (3S,12bR)-1,3,4,12b-Tetrahydro-3-[(2R)-1-methyl-2-piperidinyl]pyrido[2,1-a][2]benzazepin-6(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2114-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Astrocasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Astrocasine?
A1: While the exact structure of this compound itself isn't detailed in the provided abstracts, one paper [] focuses on a "benzo-piperidino compound" synthesized as a model for this compound. This suggests this compound possesses a complex structure likely containing both a benzene ring and a piperidine ring system. Further research beyond these abstracts is needed for a full elucidation.
Q2: The research mentions this compound is an alkaloid. What is the significance of this classification?
A2: Alkaloids are a broad class of naturally occurring organic compounds containing nitrogen, often within a ring structure []. Being classified as an alkaloid suggests this compound is likely of plant origin and may possess biological activity. Many alkaloids have pharmacological effects, explaining research interest in this compound.
Q3: One abstract mentions "this compound methobromide". What does this imply about the compound?
A3: The term "methobromide" indicates that a methyl group (CH3) and a bromide ion (Br-) have been added to the this compound molecule []. This is a common technique to form salts of alkaloids, often to improve their solubility and stability for study or pharmaceutical purposes. The fact this derivative was crystallized suggests efforts are underway to understand this compound's three-dimensional structure.
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